methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15927273
InChI: InChI=1S/C9H7BrN2O2/c1-14-9(13)7-4-6-5(11-7)2-3-8(10)12-6/h2-4,11H,1H3
SMILES:
Molecular Formula: C9H7BrN2O2
Molecular Weight: 255.07 g/mol

methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

CAS No.:

Cat. No.: VC15927273

Molecular Formula: C9H7BrN2O2

Molecular Weight: 255.07 g/mol

* For research use only. Not for human or veterinary use.

methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate -

Specification

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
IUPAC Name methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Standard InChI InChI=1S/C9H7BrN2O2/c1-14-9(13)7-4-6-5(11-7)2-3-8(10)12-6/h2-4,11H,1H3
Standard InChI Key VTXMSXCHSDIIIU-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC2=C(N1)C=CC(=N2)Br

Introduction

Structural Characteristics

Molecular Architecture

The compound features a bicyclic framework comprising a pyrrole ring fused to a pyridine ring. The bromine atom at the 5-position and the methyl ester group at the 2-position are pivotal to its chemical behavior. The bromine substituent enhances electrophilic reactivity, facilitating cross-coupling reactions, while the ester group provides a site for further functionalization .

Table 1: Structural Properties

PropertyValue
Molecular FormulaC9H7BrN2O2\text{C}_9\text{H}_7\text{BrN}_2\text{O}_2
Molecular Weight255.07 g/mol
Key Substituents5-Bromo, 2-Methyl Ester
IUPAC NameMethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

The InChI key (PMCRRTVKYSKHJI-UHFFFAOYSA-N) and SMILES notation (O=C(OC)C1=CC=2C=C(Br)C=NC2N1) further delineate its stereochemical configuration .

Physicochemical Properties

The bromine atom increases molecular polarity, rendering the compound moderately soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and dichloromethane. The methyl ester group contributes to lipophilicity, influencing its pharmacokinetic profile.

Synthesis Methods

Core Ring Formation

The pyrrolo[3,2-b]pyridine core is typically synthesized via cyclization reactions. One approach involves condensing pyridine derivatives with pyrrole precursors under acidic or basic conditions. For example, reacting 3-aminopyridine with α,β-unsaturated carbonyl compounds yields the bicyclic framework.

Bromination and Esterification

Bromination at the 5-position is achieved using bromine (Br2\text{Br}_2) in chloroform or N\text{N}-bromosuccinimide (NBS) with a base like triethylamine. Subsequent esterification with methyl chloroformate introduces the methyl ester group .

Table 2: Synthesis Steps and Conditions

StepReagents/ConditionsYield
CyclizationH2_2SO4_4, 80°C60–70%
BrominationNBS, Et3_3N, CH2_2Cl2_285%
EsterificationMethyl chloroformate, DMAP90%

The patent WO2006063167A1 highlights Suzuki coupling with aryl boronic acids to introduce aromatic groups at the 5-position, though this requires prior bromination .

Biological Activity

Cytochrome P450 Inhibition

Methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate exhibits potent inhibition of cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6 isoforms. These enzymes are crucial for metabolizing ~50% of clinically used drugs, suggesting the compound could modulate pharmacokinetics of co-administered therapies.

Comparative Analysis

Structural Analogs

Comparing methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate with its [2,3-b] isomer (CAS 1234616-83-1) reveals distinct reactivity profiles due to differing ring fusion positions .

Table 3: Comparison with Pyrrolo[2,3-b]Pyridine Analog

Property[3,2-b] Isomer[2,3-b] Isomer
Molecular FormulaC9H7BrN2O2\text{C}_9\text{H}_7\text{BrN}_2\text{O}_2C9H7BrN2O2\text{C}_9\text{H}_7\text{BrN}_2\text{O}_2
Bromine Position55
Melting Point120–122°C135–137°C
Solubility in DMSO25 mg/mL18 mg/mL

The [3,2-b] isomer’s lower melting point and higher solubility suggest enhanced bioavailability .

Functional Group Impact

Replacing the methyl ester with a carboxylic acid (as in 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid) reduces lipophilicity (logP: 1.8 vs. 2.5), affecting membrane permeability.

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